4-(2-chloro-5-nitrophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
4-(2-chloro-5-nitrophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core structure substituted with chloro and nitro groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(2-chloro-5-nitrophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Cyclization: Formation of the quinoline core through intramolecular cyclization.
Methylation: Introduction of methyl groups to the quinoline ring.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-(2-chloro-5-nitrophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-chloro-5-nitrophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chloro-5-nitrophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(2-chloro-5-nitrophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one include:
2-chloro-5-nitropyridine: Shares the chloro and nitro substituents but has a different core structure.
4-chloro-2-nitrophenol: Similar in having chloro and nitro groups but differs in the position of these groups on the aromatic ring.
2-chloro-4-nitrophenol: Another compound with chloro and nitro groups but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-chloro-5-nitrophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-9-5-14-12(8-17(21)19-16(14)6-10(9)2)13-7-11(20(22)23)3-4-15(13)18/h3-7,12H,8H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUNMUZCIFMFRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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